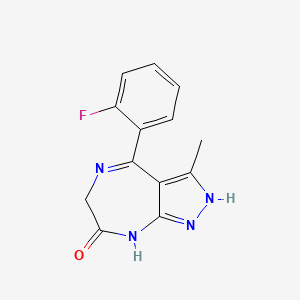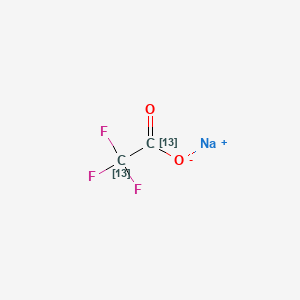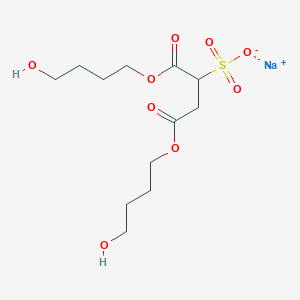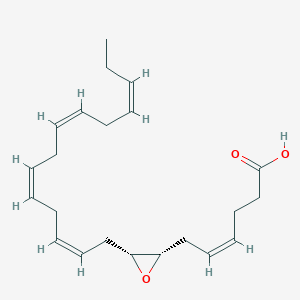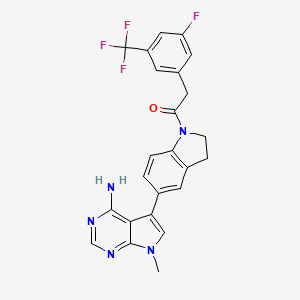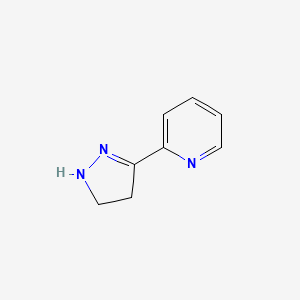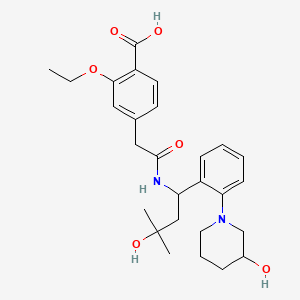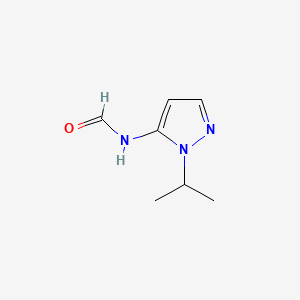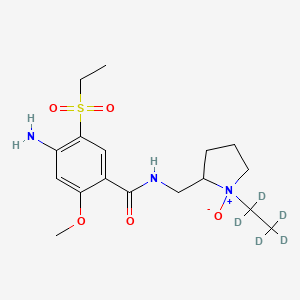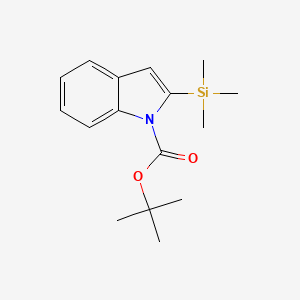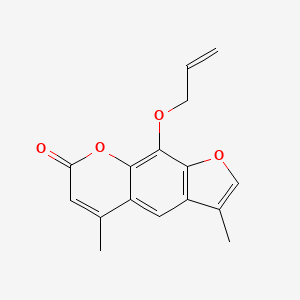
8-Allyloxy-4,9-dimethyl Psoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyloxy-4,9-dimethyl Psoralen: is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens are known for their ability to intercalate into deoxyribonucleic acid (DNA) and form cross-links upon exposure to ultraviolet light, making them useful in phototherapy and photochemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxy-4,9-dimethyl Psoralen typically involves the alkylation of 4,9-dimethyl psoralen with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Allyloxy-4,9-dimethyl Psoralen can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the furan ring or the allyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced forms of the furan ring or allyloxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Allyloxy-4,9-dimethyl Psoralen is used as a building block in organic synthesis, particularly in the preparation of complex furocoumarin derivatives.
Biology: In biological research, this compound is used to study DNA intercalation and cross-linking mechanisms, as well as the effects of photoactivated compounds on cellular processes.
Medicine: The compound has potential applications in photochemotherapy, particularly in the treatment of skin disorders such as psoriasis and vitiligo. Its ability to form DNA cross-links upon exposure to ultraviolet light makes it useful in targeted phototherapy.
Industry: In the industrial sector, this compound is used in the development of photoactive materials and coatings, as well as in the synthesis of other bioactive compounds.
Mechanism of Action
8-Allyloxy-4,9-dimethyl Psoralen exerts its effects primarily through photoactivation. Upon exposure to ultraviolet light, the compound intercalates into DNA and forms covalent cross-links between DNA strands. This leads to the inhibition of DNA replication and transcription, ultimately causing cell apoptosis. The compound’s ability to target rapidly dividing cells makes it particularly effective in photochemotherapy for cancer treatment.
Comparison with Similar Compounds
8-Methoxypsoralen: Another psoralen derivative used in photochemotherapy.
5-Methoxypsoralen: Known for its use in the treatment of skin disorders.
4,5’,8-Trimethylpsoralen: A potent phototoxin used in research and therapy.
Uniqueness: 8-Allyloxy-4,9-dimethyl Psoralen is unique due to its specific allyloxy substitution, which imparts distinct chemical and photochemical properties. This substitution enhances its ability to form cross-links with DNA and makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-9-prop-2-enoxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYAHLXEZAINX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746975 |
Source


|
| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241916-83-5 |
Source


|
| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

